An In-depth Technical Guide to the Chemical Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
An In-depth Technical Guide to the Chemical Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aromatic compound.[1] It is notably recognized as a significant aroma constituent in aged Riesling wines, where it imparts a characteristic "petrol" or "kerosene" note.[1][2] While low concentrations of TDN can contribute to the complexity and desirability of a wine's bouquet, higher concentrations are often considered a flaw.[2] Beyond its role in oenology, TDN's chemical properties and synthesis are of interest to researchers in flavor chemistry, organic synthesis, and sensory science. This guide provides a comprehensive overview of the core chemical properties of TDN, detailed experimental protocols, and visualizations of its formation pathway and analytical workflow.
Chemical and Physical Properties
1,1,6-Trimethyl-1,2-dihydronaphthalene is a colorless to light yellow liquid with a distinct aromatic odor.[3] The quantitative physical and chemical properties of TDN are summarized in the tables below. It is important to note that some reported values, such as boiling point and density, exhibit variations across different sources.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆ | [1][3] |
| Molar Mass | 172.27 g/mol | [1][3] |
| CAS Number | 30364-38-6 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Aromatic, "petrol" or "kerosene" like | [1][2] |
Table 2: Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 115 °C | at 18 Torr | [1] |
| 241.00 to 242.00 °C | at 760.00 mm Hg | [3] | |
| 270-275 °C | Not specified | [3] | |
| Density | 0.910 g/cm³ | Not specified | [3] |
| 0.9454 g/cm³ | at 25 °C | [3] | |
| Solubility | Soluble in organic solvents (e.g., ethers, chlorinated hydrocarbons, alcohols) | Not specified | [3] |
Synthesis and Reactivity
TDN can be synthesized in the laboratory, with common starting materials being α-ionone or β-ionone.[1] An optimized synthesis method has been described, which is crucial for obtaining high-purity TDN for research and as a standard in analytical chemistry.[4] The compound is a degradation product of C40 carotenoids, such as β-carotene and lutein, found in grapes.[1] This degradation process, which leads to the formation of TDN precursors and subsequently TDN itself, is influenced by factors like sun exposure and temperature during grape cultivation.[2]
Spectroscopic Data
The structural elucidation and identification of TDN heavily rely on modern spectroscopic techniques.
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and quantification of TDN in complex matrices like wine. The electron ionization (EI) mass spectrum of TDN shows a characteristic fragmentation pattern that can be found in spectral databases such as that of the National Institute of Standards and Technology (NIST).[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of TDN. While detailed spectral data for the pure compound is available in specialized databases, research on TDN precursors often involves extensive NMR analysis to characterize the precursor structures.[3][6][7]
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Infrared (IR) Spectroscopy: The vapor-phase IR spectrum of TDN provides information about its functional groups and can be used for its identification.[3]
Experimental Protocols
Optimized Synthesis of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
An optimized laboratory synthesis of TDN has been developed to achieve high purity (≥99.5%).[4] This method demonstrates the possibility of using either α-ionone or β-ionone as the starting material and proposes modifications to the reagents used in the multi-step synthesis. The general scheme of the synthesis is publicly available in the cited literature, providing a valuable resource for researchers needing to produce this compound in-house.[4]
Isolation and Identification of TDN Precursors from Natural Sources
The isolation of TDN precursors, which are often present as glycosides in grapes and wine, is a complex process requiring multiple chromatographic steps. A general workflow for this process is as follows:
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Extraction: The initial extraction of the precursors from the source material (e.g., Riesling grapes or wine) is often performed using solid-phase extraction with a resin like Amberlite XAD-2.[8]
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. These can include preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[8] High-performance countercurrent chromatography (HPCCC) has also been effectively used for the target-guided isolation of TDN precursors.[9]
-
Hydrolysis: To confirm the presence of TDN-generating precursors in the isolated fractions, acid-catalyzed hydrolysis is performed (e.g., at pH 3.0), which cleaves the glycosidic bonds and releases the aglycones that then convert to TDN.[9]
-
Analysis: The liberated TDN is then identified and quantified using techniques such as headspace gas chromatography-mass spectrometry (HS-GC-MS/MS).[9]
-
Structure Elucidation: The structure of the isolated precursors is determined using spectroscopic methods, primarily 1D and 2D NMR spectroscopy.[8][9]
Visualizations
Formation Pathway of TDN
Caption: Simplified pathway of TDN formation from carotenoid precursors.
Experimental Workflow for TDN Precursor Analysis
References
- 1. chembk.com [chembk.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,1,6-Trimethyl-1,2-dihydronaphthalene | C13H16 | CID 121677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene, 1,2-dihydro-1,1,6-trimethyl- [webbook.nist.gov]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. mdpi.com [mdpi.com]
- 8. A new 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) precursor isolated from Riesling grape products: Partial structure elucidation and possible reaction mechanism | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 9. Target-Guided Isolation of Progenitors of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
